molecular formula C20H29N3O2 B5632090 1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide

1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide

货号 B5632090
分子量: 343.5 g/mol
InChI 键: IOFUKOVIBSUPRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been extensively studied for its ability to target cancer cells and inhibit their growth. The purpose of

作用机制

CPI-613 targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH). This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell growth. CPI-613 also induces oxidative stress in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
CPI-613 has been shown to have a range of biochemical and physiological effects. In cancer cells, CPI-613 inhibits the TCA cycle, leading to a decrease in ATP production and induction of oxidative stress. This ultimately results in apoptosis and cell death. In addition, CPI-613 has been shown to have anti-inflammatory effects and can improve mitochondrial function in various cell types.

实验室实验的优点和局限性

One major advantage of CPI-613 is its ability to target cancer cells specifically, making it a potential candidate for cancer treatment. CPI-613 has also been shown to have synergistic effects with other chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of CPI-613 is its potential toxicity, which requires careful monitoring in clinical trials.

未来方向

There are several future directions for the study of CPI-613. One potential direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the investigation of CPI-613 in combination with other chemotherapy drugs for cancer treatment. Additionally, CPI-613 has shown potential for the treatment of metabolic disorders and neurodegenerative diseases, which could be explored further in future studies.

合成方法

The synthesis of CPI-613 involves the condensation of cycloheptanone with 3-pyridineethanamine to form 1-cycloheptyl-3-(3-pyridinyl)prop-2-en-1-one. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, 1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide. The synthesis of CPI-613 has been optimized to improve its yield and purity, making it a viable compound for scientific research.

科学研究应用

CPI-613 has been extensively studied for its potential applications in cancer treatment. It has been shown to target the mitochondrial tricarboxylic acid cycle (TCA) and inhibit the growth of cancer cells. CPI-613 has also been shown to have synergistic effects with other chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its cancer-fighting properties, CPI-613 has also been studied for its potential in treating metabolic disorders and neurodegenerative diseases.

属性

IUPAC Name

1-cycloheptyl-6-oxo-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-19-10-9-17(15-23(19)18-7-3-1-2-4-8-18)20(25)22-13-11-16-6-5-12-21-14-16/h5-6,12,14,17-18H,1-4,7-11,13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFUKOVIBSUPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。